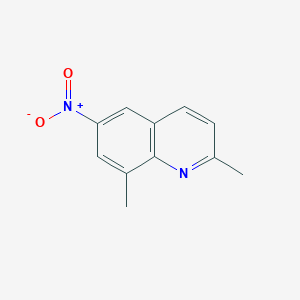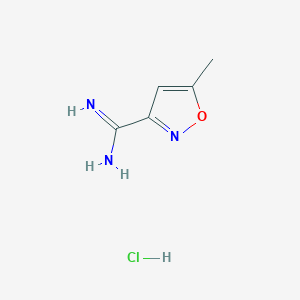
6-(Trifluoromethylthio)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethylthio)-1H-indazole, also known as 6-TMI, is a heterocyclic compound containing a nitrogen-containing six-membered ring. 6-TMI is an important intermediate used in the synthesis of various biologically active compounds, such as the antimicrobial agent trifluoromethylthioindazole. 6-TMI is a versatile compound that can be used in a variety of organic synthesis reactions.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethylthio)-1H-indazole is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of a variety of biologically active compounds, such as trifluoromethylthioindazole, a potent antimicrobial agent. In addition, 6-(Trifluoromethylthio)-1H-indazole can be used as a starting material in the synthesis of other heterocyclic compounds, such as indazoles and imidazoles. It has also been used in the synthesis of pharmaceuticals, such as the antifungal agent fluconazole.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethylthio)-1H-indazole is not completely understood. However, it is thought that 6-(Trifluoromethylthio)-1H-indazole acts as an intermediate in the formation of heterocyclic compounds, such as indazoles and imidazoles. It is also believed that 6-(Trifluoromethylthio)-1H-indazole is involved in the formation of active sites on the surface of proteins, which can then be used to bind to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(Trifluoromethylthio)-1H-indazole have not been extensively studied. However, it is known that 6-(Trifluoromethylthio)-1H-indazole can interact with proteins, which may lead to changes in the structure and function of these proteins. In addition, 6-(Trifluoromethylthio)-1H-indazole has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(Trifluoromethylthio)-1H-indazole in laboratory experiments is its versatility. 6-(Trifluoromethylthio)-1H-indazole is a versatile compound that can be used in a variety of organic synthesis reactions. In addition, it is relatively easy to synthesize, making it an ideal starting material for the synthesis of various heterocyclic compounds. However, 6-(Trifluoromethylthio)-1H-indazole is a toxic compound and should be handled with care.
Zukünftige Richtungen
The future of 6-(Trifluoromethylthio)-1H-indazole research is promising. Further research is needed to better understand the biochemical and physiological effects of 6-(Trifluoromethylthio)-1H-indazole. In addition, further research is needed to identify and characterize the active sites on proteins that are formed by 6-(Trifluoromethylthio)-1H-indazole. Additionally, further research is needed to explore the potential applications of 6-(Trifluoromethylthio)-1H-indazole in the synthesis of pharmaceuticals. Finally, further research is needed to explore the potential of 6-(Trifluoromethylthio)-1H-indazole as an antimicrobial agent.
Synthesemethoden
6-(Trifluoromethylthio)-1H-indazole can be synthesized in a variety of ways, including the use of Grignard reagents, organometallic compounds, and metal catalysts. One of the most common methods for the synthesis of 6-(Trifluoromethylthio)-1H-indazole is the reaction of trifluoromethylthiol with an appropriate metal catalyst. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The metal catalyst can be any of a variety of metals such as palladium, nickel, or cobalt.
Eigenschaften
IUPAC Name |
6-(trifluoromethylsulfanyl)-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)14-6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDOGJVVCFVBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethylthio)-1H-indazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4](/img/structure/B6353629.png)








![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)